molecular formula C10H7BrClNO B6294412 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole CAS No. 2364585-24-8

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole

Cat. No. B6294412
CAS RN: 2364585-24-8
M. Wt: 272.52 g/mol
InChI Key: RHSWOBRYPAVEKD-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a chemical compound with the CAS Number: 2364585-24-8 . It has a molecular weight of 272.53 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H7BrClNO/c1-6-7 (9-4-13-5-14-9)2-3-8 (11)10 (6)12/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored at a temperature of 2-8°C .

Advantages and Limitations for Lab Experiments

The use of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound. In addition, it is a colorless to pale yellow solid that is soluble in organic solvents, such as acetone, ethanol, and ethyl acetate. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can decompose at elevated temperatures. In addition, it has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

The potential of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole as a therapeutic agent for treating a variety of diseases is still being explored. Future research should focus on further elucidating its mechanism of action and exploring its potential as an inhibitor of other enzymes involved in the production of pro-inflammatory mediators. In addition, further studies should be conducted to explore the potential of this compound as an anti-cancer agent. Finally, research should be conducted to explore the potential of this compound as an inhibitor of other enzymes involved in the production of pro-inflammatory mediators.

Synthesis Methods

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is synthesized via a multi-step synthesis process. The first step involves the reaction of 4-bromo-3-chloro-2-methylphenol (BCMP) with hydrazine hydrate in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding hydrazone. The hydrazone is then reacted with aqueous acid to form the oxazole. The oxazole is then isolated and purified by recrystallization.

Scientific Research Applications

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of aza-heterocycles, amides, and sulfonamides. In addition, this compound has been investigated for its potential as a therapeutic agent for treating a variety of diseases, including cancer, diabetes, and inflammation.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

5-(4-bromo-3-chloro-2-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6-7(9-4-13-5-14-9)2-3-8(11)10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSWOBRYPAVEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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